molecular formula C18H26BrN3O3 B11035822 ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate

ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B11035822
M. Wt: 412.3 g/mol
InChI Key: NLRPAIRWFGHBQA-UHFFFAOYSA-N
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Description

  • Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a long and intricate name. Let’s break it down:
    • The core structure is an indole ring (a bicyclic aromatic system) with various functional groups attached.
    • The compound contains a bromine atom (6-bromo) and a hydroxyl group (5-hydroxy).
    • The presence of dimethylamino groups [(dimethylamino)methyl] adds further complexity.
    • The ester group (ethyl ester) is attached to the carboxylic acid functionality.
  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

    • Synthesis of this compound involves several steps, including bromination, amidation, and esterification.
    • One synthetic route could start with the bromination of an appropriate indole precursor, followed by amidation using dimethylamine.
    • The final step involves esterification with ethyl alcohol to obtain the desired product.
    • Industrial production methods may vary, but they typically involve efficient and scalable processes.
  • Chemical Reactions Analysis

      Reactions: Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate can undergo various reactions

      Common Reagents and Conditions:

      Major Products: The desired product itself, along with intermediates formed during the synthesis.

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).

      Medicine: Studied for pharmacological properties (e.g., anticancer, antimicrobial).

      Industry: May serve as a precursor for pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with enzymes, receptors, or cellular pathways due to its diverse functional groups.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H26BrN3O3

    Molecular Weight

    412.3 g/mol

    IUPAC Name

    ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate

    InChI

    InChI=1S/C18H26BrN3O3/c1-7-25-18(24)16-14(10-21(4)5)22(6)13-8-12(19)17(23)11(15(13)16)9-20(2)3/h8,23H,7,9-10H2,1-6H3

    InChI Key

    NLRPAIRWFGHBQA-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CN(C)C

    Origin of Product

    United States

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